Ethyl(methyl)sulfamoyl chloride
Overview
Description
Ethyl(methyl)sulfamoyl chloride: is an organic compound with the chemical formula C3H8ClNO2S . It is a colorless liquid with a pungent odor and is known for its high volatility and sensitivity to moisture and water. This compound is primarily used as an intermediate in organic synthesis and serves as a chlorinating agent and amine protecting reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl(methyl)sulfamoyl chloride is typically synthesized through the reaction of N-methylsulfamoyl chloride with ethylamine . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of N-methylsulfamoyl chloride and ethylamine in large-scale reactors. The reaction is carefully controlled to maintain anhydrous conditions and to ensure the complete conversion of reactants to the desired product. The product is then purified through distillation or recrystallization to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions: Ethyl(methyl)sulfamoyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamides, sulfonates, and sulfonothioates.
Hydrolysis: In the presence of water or moisture, this compound hydrolyzes to form ethyl(methyl)sulfonamide and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out at room temperature or slightly elevated temperatures in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs readily in the presence of water or moisture, even at room temperature.
Major Products Formed:
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Ethyl(methyl)sulfonamide: Formed by hydrolysis.
Scientific Research Applications
Ethyl(methyl)sulfamoyl chloride has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Chlorinating Agent:
Amine Protecting Reagent: It is used to protect amine groups during multi-step organic synthesis, preventing unwanted reactions at the amine site.
Mechanism of Action
The mechanism of action of ethyl(methyl)sulfamoyl chloride primarily involves its reactivity as a chlorinating agent and its ability to form stable sulfonamide bonds. The compound reacts with nucleophiles, leading to the substitution of the chlorine atom with the nucleophile. This reactivity is utilized in various organic synthesis reactions to introduce functional groups or protect amine groups .
Comparison with Similar Compounds
Methylsulfonyl chloride: Similar in structure but lacks the ethyl group.
Ethylsulfonyl chloride: Similar in structure but lacks the methyl group.
N-methylsulfamoyl chloride: Similar in structure but lacks the ethyl group.
Uniqueness: Ethyl(methyl)sulfamoyl chloride is unique due to the presence of both ethyl and methyl groups attached to the sulfamoyl chloride moiety. This dual substitution provides distinct reactivity and selectivity in organic synthesis compared to its analogs .
Properties
IUPAC Name |
N-ethyl-N-methylsulfamoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClNO2S/c1-3-5(2)8(4,6)7/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWXMTQLPYVTLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627187 | |
Record name | Ethyl(methyl)sulfamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35856-61-2 | |
Record name | Ethyl(methyl)sulfamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethyl-N-methylsulfamoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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